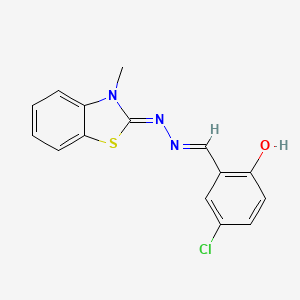![molecular formula C20H20N2O3 B5986445 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide, also known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. DMQX is a non-competitive antagonist of the AMPA receptor, which plays a crucial role in the transmission of excitatory signals in the brain.
Mecanismo De Acción
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is a non-competitive antagonist of the AMPA receptor, which is one of the three major types of ionotropic glutamate receptors in the brain. The AMPA receptor plays a crucial role in the transmission of excitatory signals in the brain, and its overactivation can lead to excitotoxicity, which is implicated in various neurological disorders. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide binds to a specific site on the AMPA receptor, thereby preventing the binding of glutamate and blocking the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to reduce the release of glutamate and other neurotransmitters, which may contribute to its neuroprotective effects. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in various neurological disorders. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, which allows for precise modulation of excitatory signals in the brain. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide also has some limitations for lab experiments, including its relatively low solubility in water, which may require the use of organic solvents. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide also has a relatively short half-life, which may limit its duration of action in vivo.
Direcciones Futuras
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has significant potential for future research in various neurological disorders. Future research could focus on optimizing the synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide to improve its potency, selectivity, and stability. Future research could also focus on developing novel formulations of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide to improve its solubility and duration of action in vivo. Additionally, future research could focus on investigating the potential therapeutic applications of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide involves several steps, including the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,5-dimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the amine group with benzoyl chloride to produce 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide. The purity of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to have neuroprotective effects, which may be attributed to its ability to block the AMPA receptor, thereby reducing excitotoxicity and oxidative stress in the brain. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-15(18-6-4-5-7-19(18)22-13)12-21-20(23)14-9-16(24-2)11-17(10-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDOFPVLNZXRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)
![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)
![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5986456.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986470.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-methyl-2-buten-1-amine](/img/structure/B5986471.png)